8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the presence of functional groups, and the molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Serotonin Receptor Affinity and Antidepressant Potential
- The synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown these compounds to possess significant serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies suggest potential antidepressant and anxiolytic applications, highlighting the importance of fluorinated arylpiperazinylalkyl derivatives in the development of new treatments for affective disorders (Zagórska et al., 2016).
Antiviral Activity
- Research on imidazo[1,2-a]-s-triazine nucleosides, a related class of purine analogues, has been conducted to explore their synthesis and antiviral activity. These studies have shown moderate activity against various viruses, providing a foundation for the development of new antiviral agents (Kim et al., 1978).
Safety And Hazards
This involves studying the toxicity of the compound, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
properties
IUPAC Name |
6-(4-butylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-8-9-18-10-12-19(13-11-18)28-16(3)17(4)29-20-21(25-23(28)29)26(5)24(31)27(22(20)30)14-15-32-7-2/h10-13H,6-9,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSSIWPQRKERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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